molecular formula C15H14N2S B2609136 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 128917-85-1

5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2609136
CAS RN: 128917-85-1
M. Wt: 254.35
InChI Key: RBGHVLAZSQXTLL-UHFFFAOYSA-N
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Description

5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the formula C15H14N2S and a molecular weight of 254.35 . It is used in various chemical reactions and can be synthesized in the lab .

Mechanism of Action

Target of Action

The primary target of the compound 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiretroviral therapy .

Mode of Action

5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile interacts with its target by exhibiting affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction disrupts the normal function of the protein, thereby inhibiting the replication cycle of the HIV-1 virus .

Biochemical Pathways

The compound 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile affects the HIV-1 replication pathway. By binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, it disrupts the normal function of the protein, which is essential for the replication of the HIV-1 virus . The downstream effects of this disruption include the inhibition of viral replication, leading to a decrease in viral load .

Pharmacokinetics

The compound is known to have suitable admet parameters , suggesting that it has good absorption, distribution, metabolism, excretion, and toxicity profiles. These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the action of 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile include the disruption of the normal function of the HIV-1 p7 nucleocapsid protein . This disruption inhibits the replication cycle of the HIV-1 virus, leading to a decrease in viral load . This can result in the control of the progression of HIV-1 infection .

properties

IUPAC Name

5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-10-13(8-12-6-4-3-5-7-12)11(2)17-15(18)14(10)9-16/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGHVLAZSQXTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=C1CC2=CC=CC=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327481
Record name 5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

128917-85-1
Record name 5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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